![molecular formula C15H10ClN3O3S B14947624 2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide](/img/structure/B14947624.png)
2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide
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Overview
Description
2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-NITROBENZAMIDE is an organic compound belonging to the class of benzenesulfonamides. These compounds are characterized by the presence of a sulfonamide group that is S-linked to a benzene ring.
Preparation Methods
The synthesis of 2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-NITROBENZAMIDE typically involves multiple steps. One common synthetic route includes the reaction of 2-chlorobenzoyl chloride with 3-cyano-4H,5H,6H-cyclopenta[b]thiophene-2-amine under specific conditions to form the desired product. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine .
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-NITROBENZAMIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-NITROBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-NITROBENZAMIDE involves its interaction with specific molecular targets. One known target is the enzyme UDP-N-acetylmuramoyl-tripeptide–D-alanyl-D-alanine ligase, which is involved in cell wall formation in bacteria. By inhibiting this enzyme, the compound can disrupt bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Similar compounds to 2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-NITROBENZAMIDE include:
3-chloro-N-{3-cyano-4H,5H,6H-cyclopenta[b]thiophen-2-yl}propanamide: This compound shares a similar core structure but differs in the substituents attached to the benzene ring.
2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide: Another structurally related compound with different functional groups.
The uniqueness of 2-CHLORO-N-{3-CYANO-4H,5H,6H-CYCLOPENTA[B]THIOPHEN-2-YL}-5-NITROBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C15H10ClN3O3S |
---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
2-chloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-nitrobenzamide |
InChI |
InChI=1S/C15H10ClN3O3S/c16-12-5-4-8(19(21)22)6-10(12)14(20)18-15-11(7-17)9-2-1-3-13(9)23-15/h4-6H,1-3H2,(H,18,20) |
InChI Key |
LOYBIKSBGKFBKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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